molecular formula C8H6ClIN2 B8086912 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8086912
M. Wt: 292.50 g/mol
InChI Key: BDVOTZOBWVTDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the iodination and chlorination of pyrrolo[3,2-b]pyridine derivatives. One common method involves the use of N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation can yield corresponding pyridine N-oxides.

Scientific Research Applications

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound inhibits the FGFR signaling pathway, which is essential for cell proliferation and survival in various cancers . By blocking this pathway, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the iodine atom.

    2-Iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the chlorine atom.

    1-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks both chlorine and iodine atoms.

Uniqueness

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Biological Activity

7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a synthetic organic compound belonging to the class of pyrrolopyridines. Its unique structure, characterized by the presence of chlorine and iodine atoms, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1574562-79-0
  • Molecular Formula : C8H6ClIN2
  • Molecular Weight : 278.48 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds within the pyrrolopyridine family exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of pyrrolopyridine, including 7-Chloro-2-iodo-1-methyl derivatives, showed potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7-Chloro-2-iodo-1-methylS. aureus0.5 µg/mL
7-Chloro-2-iodo-1-methylE. coli1.0 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that derivatives of pyrrolopyridine inhibited the proliferation of cancer cells in vitro, suggesting a potential mechanism involving the induction of apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various pyrrolopyridine derivatives, including 7-Chloro-2-iodo-1-methyl against resistant bacterial strains. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Research

In another study focusing on anticancer properties, researchers found that treatment with 7-Chloro-2-iodo-1-methyl led to a marked reduction in viability of human cancer cell lines. The compound was shown to activate apoptotic pathways and inhibit tumor growth in xenograft models .

Properties

IUPAC Name

7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVOTZOBWVTDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=NC=CC(=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.